1-(pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-(Pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine is a heterocyclic compound that combines pyridine, thienopyrimidine, and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of pi3 kinase p110alpha , which is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
If it acts similarly to other thieno[3,2-d]pyrimidine derivatives, it may inhibit the pi3k/akt signaling pathway . This pathway is crucial for cell survival and growth, so its inhibition can lead to the suppression of tumor growth.
Biochemical Pathways
The PI3K/Akt signaling pathway is a critical biochemical pathway that may be affected by 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine . This pathway is involved in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in cancer development and progression .
Result of Action
If it acts similarly to other thieno[3,2-d]pyrimidine derivatives, it may lead to the inhibition of the pi3k/akt signaling pathway , potentially resulting in the suppression of tumor growth.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown inhibitory activities against certain enzymes
Cellular Effects
Preliminary studies suggest that similar compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine typically involves the cyclization of thiophene derivatives with pyrimidine and piperazine moieties. One common method involves heating thiophene-2-carboxamides in formic acid to obtain thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production methods for this compound are not well
Properties
IUPAC Name |
4-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-2-5-16-13(3-1)19-6-8-20(9-7-19)15-14-12(4-10-21-14)17-11-18-15/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFBWVYPWNIGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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